molecular formula C12H7FN2O3 B5835202 5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

Cat. No.: B5835202
M. Wt: 246.19 g/mol
InChI Key: ZCPYNILIGAELBK-UHFFFAOYSA-N
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Description

5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a synthetic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione typically involves the reaction of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid with appropriate reagents to introduce the oxazole moiety. One common method involves the use of 2,3-dimethylpyridine and sodium oxide to react with 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoindole and oxazole moieties makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-fluoro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O3/c1-6-4-10(14-18-6)15-11(16)8-3-2-7(13)5-9(8)12(15)17/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPYNILIGAELBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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